6-Chloro-3-nitroquinolin-4-ol
Overview
Description
6-Chloro-3-nitroquinolin-4-ol is a chemical compound with the molecular formula C9H5ClN2O3 and a molecular weight of 224.60 g/mol . It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as alcohols and ketones . This compound is known for its strong acidic properties and is used in various chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method to synthesize 6-Chloro-3-nitroquinolin-4-ol involves the reaction of 3-nitro-4-hydroxyquinoline with chloroacetic acid . The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained. The process involves the following steps:
- Dissolve 3-nitro-4-hydroxyquinoline in an appropriate solvent.
- Add chloroacetic acid to the solution.
- Heat the mixture under reflux conditions.
- After the reaction is complete, cool the mixture and isolate the product by filtration or crystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-nitroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 6-amino-3-nitroquinolin-4-ol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3-nitroquinolin-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antimicrobial and antiparasitic properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 6-Chloro-3-nitroquinolin-4-ol involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. Additionally, the compound may interact with enzymes and proteins, inhibiting their function and leading to antimicrobial or antiparasitic effects .
Comparison with Similar Compounds
6-Chloro-3-nitroquinoline: Lacks the hydroxyl group at the 4-position.
3-Nitroquinolin-4-ol: Lacks the chlorine atom at the 6-position.
6-Chloro-4-hydroxyquinoline: Lacks the nitro group at the 3-position.
Uniqueness: 6-Chloro-3-nitroquinolin-4-ol is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-chloro-3-nitro-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-5-1-2-7-6(3-5)9(13)8(4-11-7)12(14)15/h1-4H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLXWQXWGDQTSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650693 | |
Record name | 6-Chloro-3-nitroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101861-61-4 | |
Record name | 6-Chloro-3-nitroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-3-nitro-quinolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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